

# Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Anethole

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## Compound Focus: Anethole

CAS No.: 4180-23-8

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## Introduction and Chemical Profile

**Anethole** (1-methoxy-4-[(1E)-1-propenyl]-benzene) is a naturally occurring aromatic phenylpropene compound that serves as the principal bioactive component in essential oils derived from various plants, including **star anise (Illicium verum)**, **anise (Pimpinella anisum)**, **fennel (Foeniculum vulgare)**, and **basil**. [1] [2] This compound exists as two isomers, **cis-anethole (CA)** and **trans-anethole (TA)**, with the **trans-isomer being dominant in nature** and responsible for the characteristic sweet, anise-like aroma. [3] **Anethole** represents more than 90% of the essential oil composition in star anise and anise seeds, while occurring in lower concentrations (0.08%-6.1%) in other plants like lemon balm, cilantro, and basil. [4]

The compound has garnered significant attention in pharmaceutical research due to its **diverse therapeutic properties** and **favorable safety profile**. Traditionally, **anethole**-containing plants have been employed in various medicinal systems for treating nervous disturbances, inflammation, gastrointestinal issues, and respiratory catarrh. [5] Beyond its medicinal applications, **anethole** serves as a **critical flavoring agent** in the food and beverage industry, a fragrance component in cosmetics and personal care products, and as a masking agent in toilet soaps, toothpaste, and mouthwashes. [6] [3] Recent comprehensive reviews analyzing research up to 2024 indicate growing scientific interest in **anethole's** potential applications in modern therapeutics, particularly for cancer, infectious diseases, and neurological disorders. [2]

## Comprehensive Pharmacological Activities

### Anti-inflammatory and Analgesic Activities

**Anethole** demonstrates **significant anti-inflammatory properties** through multiple mechanisms. Experimental studies have shown that **anethole** effectively inhibits the formation of inflammatory exudate and migration of leukocytes in models of pleurisy induced by carrageenan and ear edema induced by croton oil. [4] The compound reduces the production of key **pro-inflammatory cytokines** including tumor necrosis factor (TNF)- $\alpha$ , interleukin (IL)-1 $\beta$ , and IL-6, while also suppressing the activity of cyclooxygenase-2 (COX-2) and decreasing nitric oxide (NO) and prostaglandin levels. [4] [3] The analgesic properties of **anethole** appear to be specifically linked to its anti-inflammatory mechanisms rather than central nervous system effects, as it demonstrates efficacy in inflammatory pain models but not in neuropathic pain tests. [4]

### Anticancer Properties

Research conducted over the past decade has revealed that **anethole** possesses **multifaceted anticancer activities** against various cancer types, including breast, prostate, lung, colorectal, and oral cancers. [7] [8] The compound exerts its anticancer effects through several complementary mechanisms: inducing **apoptosis** through activation of caspases 3, 9 and PARP1 cleavage; causing **cell cycle arrest** at G1/S or G2/M checkpoints; exhibiting **anti-proliferative** and **anti-angiogenic** effects; and modulating critical signaling pathways including NF- $\kappa$ B, MAPK, Wnt, PI3K/Akt/mTOR, and caspases. [7] [8] Notably, **anethole** has demonstrated **synergistic effects** with conventional chemotherapeutic agents like cisplatin and doxorubicin while reducing their associated toxicity, suggesting potential for combination therapies. [7]

### Neurological and Psychotropic Effects

Recent studies have illuminated the **significant neuropharmacological potential** of **anethole**, demonstrating effects on various neurological processes and conditions. [3] The compound exhibits **neuroprotective properties** through modulation of monoamines, GABAergic and glutamatergic neurotransmission, coupled with its anti-inflammatory and antioxidative stress capabilities. [3] Specific neurological effects demonstrated in preclinical models include anxiolytic, antidepressant, antinociceptive,

anticonvulsant, and memory improvement activities. [3] The antidepressant-like effects of **anethole** appear linked to its ability to modulate oxidative stress and nitrite imbalance in the hippocampus, as evidenced in maternal separation stress models in mice. [9]

Table 1: Comprehensive Summary of **Anethole's** Pharmacological Activities

Activity	Models/Assays Used	Key Findings	Effective Concentrations/Doses
<b>Anti-inflammatory</b>	Carrageenan-induced pleurisy, Croton oil ear edema, LPS-induced periodontitis	Reduced leukocyte migration, TNF- $\alpha$ , IL-1 $\beta$ , IL-6, COX-2, NO, prostaglandins	62.5-500 mg/kg (in vivo); [4] [3]
<b>Anticancer</b>	MCF-7, PC-3, Ca9-22 cancer cell lines	Induced apoptosis, cell cycle arrest, modulated NF- $\kappa$ B, MAPK, Wnt pathways	0.3-30 $\mu$ M (in vitro); [7] [8]
<b>Antioxidant</b>	ABTS, DPPH, FRAP, MDA assays	Scavenged free radicals, reduced lipid peroxidation, increased glutathione	EC50 6.97-9.48 $\mu$ g/mL (ABTS); [3] [5]
<b>Neuroprotective</b>	Maternal separation, Rotenone-induced Parkinson's, Cerebral ischemia	Modulated monoamines, GABA, glutamate; reduced oxidative stress, inflammation	10-100 mg/kg (in vivo); [3] [9]
<b>Antinociceptive</b>	Acetic acid writhing, Formalin test, Glutamate test	Reduced inflammatory pain, no effect on neuropathic pain	62.5-500 mg/kg (in vivo); [4]
<b>Antimicrobial</b>	Various bacterial and fungal strains	Moderate activity against specific pathogens	MIC 20-75 $\mu$ g/mL; [5]

## Additional Pharmacological Activities

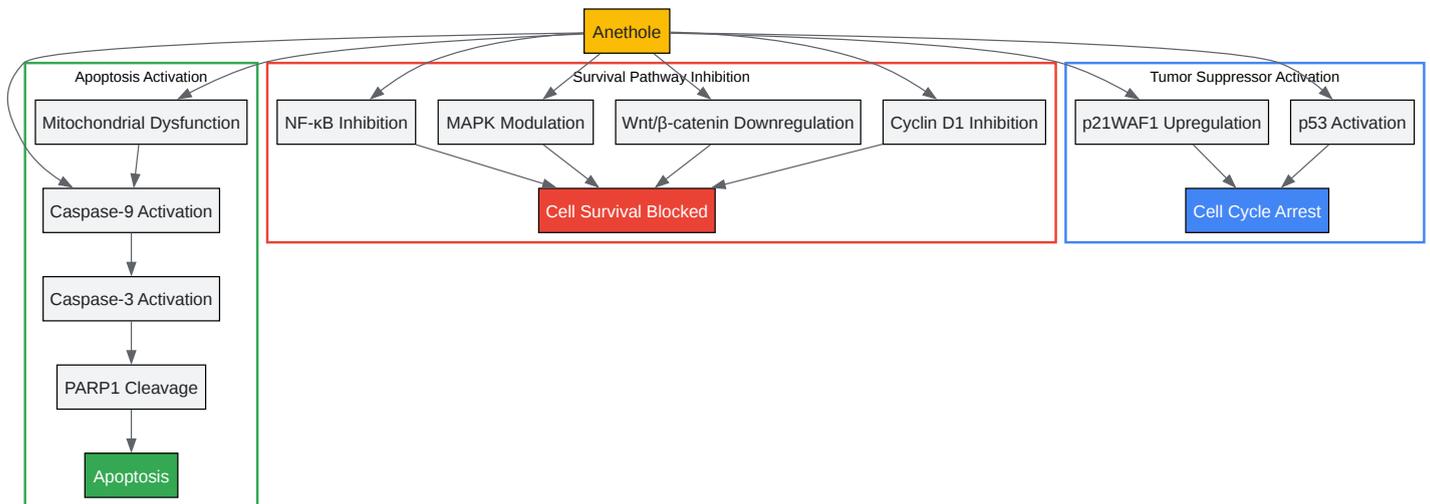
Beyond the major therapeutic areas above, **anethole** demonstrates several other valuable pharmacological properties:

- **Antioxidant Effects:** **Anethole** exhibits direct free radical scavenging capabilities, neutralizing reactive oxygen species (ROS) while enhancing intracellular defense mechanisms through increased glutathione levels and glutathione-S-transferase activity. [4] [3] The compound also reduces lipid peroxidation and chelates metal ions to prevent metal-accelerated oxidation processes. [3]
- **Antimicrobial Activity:** While demonstrating selective rather than broad-spectrum antimicrobial properties, **anethole** shows efficacy against specific pathogens including *Salmonella typhimurium*, *Streptococcus mutans*, and *Aspergillus fumigatus*. [5]
- **Gastroprotective Effects:** Research indicates that **anethole** displays gastroprotective potential by increasing the surface mucous layer, suggesting therapeutic applications for gastric ulcers. [10]
- **Metabolic Effects:** Studies report anti-diabetic activity for **anethole**, with an EC50 of  $22.35 \pm 0.121$   $\mu\text{g/mL}$  demonstrated in relevant assays. [5]

## Mechanisms of Action: Signaling Pathways

### Anti-cancer Signaling Pathways

**Anethole** exerts its anti-cancer effects through **multi-targeted modulation** of critical oncogenic signaling cascades. In oral cancer cells (Ca9-22), treatment with **anethole** activates both the **intrinsic and extrinsic apoptosis pathways** through cleavage of caspase-3, caspase-9, and PARP1. [8] Simultaneously, **anethole** suppresses survival signaling by inhibiting the NF- $\kappa$ B pathway and modulating all three branches of the MAPK cascade (ERK1/2, p38, Jnk). [8] The compound also downregulates Wnt/ $\beta$ -catenin signaling and epithelial-mesenchymal transition (EMT) markers while upregulating cyclin-dependent kinase inhibitor (p21WAF1) and p53 tumor suppressor expression. [8] These coordinated actions result in cell cycle arrest, inhibition of migration, and ultimately apoptosis of cancer cells while sparing normal cells.



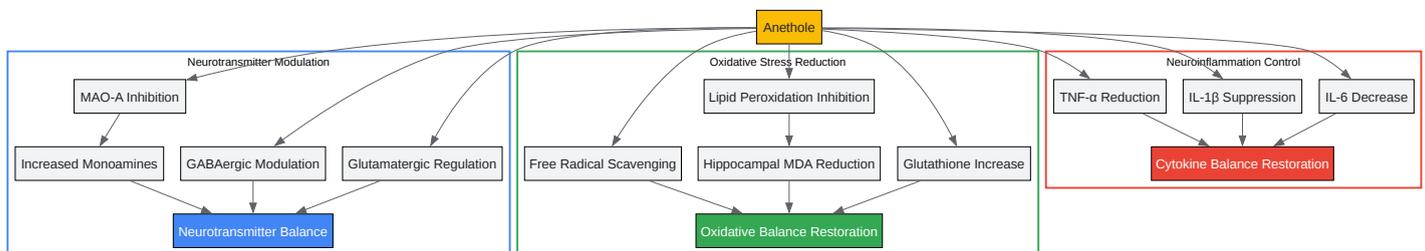
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***Anethole's** multi-targeted approach to cancer cell inhibition through apoptosis induction, survival pathway blockade, and tumor suppressor activation.*

## Neurological Signaling Pathways

In the nervous system, **anethole** employs a **multi-mechanistic approach** to exert neuroprotective and psychotropic effects. The compound modulates **monoaminergic neurotransmission** by inhibiting monoamine oxidase-A (MAO-A) activity, thereby increasing available monoamines like serotonin and dopamine. [3] [9] Additionally, **anethole** influences GABAergic and glutamatergic systems, potentially

contributing to its anxiolytic and anticonvulsant properties. [3] A crucial aspect of its neuroprotection involves the reduction of oxidative stress through decreased hippocampal malondialdehyde (MDA) levels and increased glutathione, coupled with anti-inflammatory effects via suppression of pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) in neural tissues. [3] [9] These combined actions on neurotransmission, oxidative balance, and neuroinflammation underlie the observed antidepressant, anxiolytic, and neuroprotective efficacy in experimental models.



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*Multi-mechanistic neurological actions of **anethole** involving neurotransmitter modulation, oxidative stress reduction, and neuroinflammation control.*

## Experimental Methodologies and Protocols

### In Vitro Activity Assessment

**Anti-cancer Activity Protocols:**

- **Cell Viability Assay:** Ca9-22 oral cancer cells are seeded in 6-well plates ( $3 \times 10^5$  cells/well) and treated with varying concentrations of **anethole** (0, 0.3, 3, and 30  $\mu\text{M}$ ) for 24 hours. Cell viability is assessed using MTT assay, where cultures are supplemented with 10% MTT (5 mg/mL) and incubated for 3 hours at 37°C. After lysing with isopropanol-HCl solution, absorbance is measured at 550 nm. [8]
- **Apoptosis Detection:** Following treatment with **anethole** (0-30  $\mu\text{M}$ ) for 24-48 hours, cells are detached and stained using Annexin V-FITC/propidium iodide kit. Cell suspensions are analyzed by flow cytometry to quantify apoptotic populations. [8]
- **Colony Formation Assay:** Ca9-22 cells are seeded at  $1 \times 10^3$  cells per well and treated with **anethole** concentrations (0-30  $\mu\text{M}$ ) for two weeks. Survival clones are fixed with 4% formaldehyde, stained with 0.5% crystal violet, and photographed. [8]
- **Cell Cycle Analysis:** Treated oral cancer cells are incubated with 7-aminoactinomycin D (7-AAD) at 1  $\mu\text{g/mL}$  for 30 minutes at 37°C. Fluorescence intensities are detected by flow cytometry, and data analyzed by FACSDiva software. [8]

#### Antioxidant Activity Protocols:

- **ABTS Assay:** The antioxidant activity is evaluated by mixing **anethole** samples with ABTS radical cation solution and measuring absorbance at 734 nm after 6 minutes. Percentage inhibition is calculated relative to control. [5]
- **FRAP Assay:** The ferric reducing antioxidant power is assessed by combining **anethole** samples with FRAP reagent (TPTZ solution,  $\text{FeCl}_3$ , and acetate buffer) and measuring absorbance at 593 nm after 10 minutes at 37°C.  $\text{FeSO}_4$  is used as standard. [9]

## In Vivo Activity Assessment

#### Antinociceptive Activity Protocols:

- **Acetic Acid-Induced Writhing:** Mice are pretreated with **anethole** (62.5, 125, 250, and 500 mg/kg, p.o.), indomethacin (10 mg/kg, p.o.), or saline (10 mL/kg, p.o.) one hour before intraperitoneal injection of 0.6% acetic acid solution. The intensity of nociception is quantified by counting abdominal constrictions for 20 minutes post-injection. [4]
- **Formalin Test:** Mice receive **anethole** pretreatment followed by injection of 20  $\mu\text{L}$  of 2.0% formalin into the plantar surface of the hind paw. Nociceptive behavior is quantified by counting flinches from 0-5 min (neurogenic phase) and 15-40 min (inflammatory phase). [4]
- **Open Field Test:** To exclude false positives due to locomotor effects, mice are placed in a white Plexiglas box (45  $\times$  45 cm) after **anethole** treatment. Locomotor activity is recorded for 5 minutes using ANY-maze software. [4]

#### Antidepressant Activity Protocols:

- **Maternal Separation Model:** Mouse pups are separated from mothers for three hours daily from postnatal day (PND) 2 to PND 14, then reunited until PND 21. Testing occurs during adulthood (PND 60). [9]
- **Forced Swimming Test:** Mice are placed in cylindrical glass tanks (10 cm diameter, 25 cm height) filled with water ( $24 \pm 1^\circ\text{C}$ ). Immobility time is recorded during the final 4 minutes of a 6-minute test session. [9]
- **Splash Test:** A 10% sucrose solution is sprayed on the dorsal coat of mice, and grooming activity duration is recorded for 5 minutes as an index of self-care behavior and motivation. [9]

Table 2: Detailed Experimental Models and Parameters for **Anethole** Pharmacological Testing

Assay Type	Specific Model/Test	Key Parameters Measured	Positive Controls	Typical Duration
<b>In Vitro Anti-cancer</b>	MTT assay, Annexin V/PI staining, Colony formation	Cell viability, apoptosis rate, colony formation capacity	Cisplatin, Doxorubicin	24-48 hours (2 weeks for colony)
<b>In Vitro Antioxidant</b>	ABTS, DPPH, FRAP assays	Radical scavenging, reducing power	Ascorbic acid, Trolox	10-30 minutes
<b>In Vivo Antinociceptive</b>	Acetic acid writhing, Formalin test	Number of writhes, flinches, licking time	Indomethacin	20-40 minutes
<b>In Vivo Antidepressant</b>	Forced swim test, Splash test	Immobility time, grooming duration	Imipramine, Fluoxetine	5-6 minutes
<b>In Vivo Locomotor</b>	Open field test	Horizontal and vertical movements	Diazepam	5 minutes
<b>Toxicological</b>	Plasma transaminases, Histological analysis	AST, ALT levels, tissue morphology	Vehicle control	7 days to 4 weeks

## Pharmacokinetics and Toxicological Profile

## Absorption, Distribution, Metabolism, and Excretion

While comprehensive pharmacokinetic studies in humans are limited, available preclinical data provide insights into **anethole's absorption and metabolic fate**. After oral administration, **anethole** is efficiently absorbed from the gastrointestinal tract and undergoes **hepatic metabolism** as the primary clearance route. [7] The compound demonstrates a **favorable distribution profile**, with studies indicating accumulation in tissues including the liver, lungs, and brain, which may explain its efficacy in conditions affecting these organs. [2] The metabolic pathways involve oxidation and conjugation reactions, with urinary excretion representing the primary elimination route. [7]

## Toxicology and Safety Considerations

**Anethole** demonstrates a **favorable safety profile** in preclinical studies. Investigations have shown that **anethole** administration does not significantly alter plasma levels of transaminases (aspartate transaminase and alanine transaminase) or cause morphological and histological changes in hepatic tissue when administered for 7 days. [4] Genotoxicity assessments using the *Allium cepa* assay have revealed **no significant genotoxic effects**, with mitotic index values of 11.11% for **anethole**-rich essential oil and 12.33% for pure **anethole** compared to controls. [5] However, caution has been suggested for specific populations, including pregnant women, breastfeeding mothers, patients with endometriosis and estrogen-dependent cancers, and those with bleeding disorders, based on traditional use patterns and limited reports. [10]

## Conclusion and Future Directions

**Anethole** represents a **highly promising natural compound** with demonstrated efficacy across multiple therapeutic domains, particularly in inflammation, cancer, and neurological disorders. Its **multi-targeted mechanism of action**, favorable safety profile, and ability to synergize with conventional therapeutics position it as an attractive candidate for drug development. [2] [7] The compound's established use in food and fragrance industries provides preliminary safety data that can inform pharmaceutical development.

Significant research gaps remain that warrant further investigation. Future studies should prioritize:

- **Comprehensive pharmacokinetic profiling** in relevant animal models and humans

- **Detailed mechanism of action studies** for less-explored activities like antidiabetic and gastroprotective effects
- **Advanced formulation development** to enhance bioavailability and tissue targeting
- **Robust clinical trials** to validate preclinical findings in human populations
- **Synergistic combination studies** with existing therapeutics across various disease states

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